molecular formula C18H19FN4O B12602447 6-(3-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine CAS No. 897362-42-4

6-(3-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine

Cat. No.: B12602447
CAS No.: 897362-42-4
M. Wt: 326.4 g/mol
InChI Key: CUBGUXHZXRKETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine is a compound belonging to the pyrido[3,2-D]pyrimidine family. This class of compounds is known for its diverse biological activities, including anticancer properties. The compound’s structure features a pyrido[3,2-D]pyrimidine core with a 3-fluorophenyl group at the 6-position and a pentyloxy group at the 4-position, making it a unique and potentially potent molecule for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

6-(3-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific molecular targets. For instance, it has been shown to inhibit EGFR, including mutated forms that confer resistance to existing inhibitors. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit resistant forms of EGFR sets it apart from other similar compounds .

Properties

CAS No.

897362-42-4

Molecular Formula

C18H19FN4O

Molecular Weight

326.4 g/mol

IUPAC Name

6-(3-fluorophenyl)-4-pentoxypyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C18H19FN4O/c1-2-3-4-10-24-17-16-15(22-18(20)23-17)9-8-14(21-16)12-6-5-7-13(19)11-12/h5-9,11H,2-4,10H2,1H3,(H2,20,22,23)

InChI Key

CUBGUXHZXRKETA-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC(=CC=C3)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.